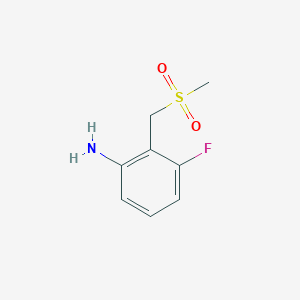

3-Fluoro-2-(methanesulfonylmethyl)aniline

Description

Properties

IUPAC Name |

3-fluoro-2-(methylsulfonylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-7(9)3-2-4-8(6)10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKETVCKJAAJWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=C(C=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-(methanesulfonylmethyl)aniline: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Fluorinated Aniline Derivatives

The introduction of fluorine into small molecules has become a cornerstone of modern drug discovery. Fluorine's unique electronic and steric properties can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Aniline scaffolds, on the other hand, are prevalent in a vast array of biologically active compounds. The strategic combination of these two features in molecules like 3-Fluoro-2-(methanesulfonylmethyl)aniline presents a compelling platform for the development of novel therapeutics. The methanesulfonyl group, a bioisostere of a sulfone, can further enhance solubility and hydrogen bonding capabilities, making this class of compounds particularly attractive for medicinal chemists.

This guide will delve into the specifics of 3-Fluoro-2-(methanesulfonylmethyl)aniline, providing a robust starting point for its synthesis and characterization.

Identification and Physicochemical Properties

As of the latest database reviews, a specific CAS (Chemical Abstracts Service) number for 3-Fluoro-2-(methanesulfonylmethyl)aniline has not been assigned, suggesting its status as a novel or less-common chemical entity. However, we can infer its properties from its constituent parts and by examining its isomers and precursors.

Molecular Structure and Key Features

-

Molecular Formula: C₈H₁₀FNO₂S

-

Molecular Weight: 203.24 g/mol

-

Core Structure: Aniline ring substituted with a fluorine atom at the 3-position and a methanesulfonylmethyl group at the 2-position.

The presence of the highly electronegative fluorine atom is expected to decrease the basicity of the aniline nitrogen. The methanesulfonylmethyl group introduces a polar sulfone moiety, which can influence solubility and act as a hydrogen bond acceptor.

Comparative Analysis with Related Compounds

To provide a practical reference, the properties of two closely related, commercially available compounds are presented below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences |

| 3-Fluoro-2-methylaniline | 443-86-7[2][3][4][5] | C₇H₈FN[2][4] | 125.14[2] | Lacks the methanesulfonyl group. A direct precursor for the proposed synthesis. |

| 3-Fluoro-4-(methanesulfonylmethyl)aniline | Not Available | C₈H₁₀FNO₂S[6] | 203.24[6] | An isomer with the methanesulfonylmethyl group at the 4-position. |

Proposed Synthesis Pathway

The synthesis of 3-Fluoro-2-(methanesulfonylmethyl)aniline can be logically approached from the readily available precursor, 3-Fluoro-2-methylaniline. The proposed multi-step synthesis is outlined below, providing a robust framework for its laboratory preparation.

Figure 1: Proposed synthetic workflow for 3-Fluoro-2-(methanesulfonylmethyl)aniline.

Detailed Experimental Protocol

Step 1: Protection of the Aniline

-

Reaction: Acetylation of 3-Fluoro-2-methylaniline.

-

Rationale: The amino group is protected as an acetamide to prevent side reactions in the subsequent free-radical bromination step.

-

Procedure: To a solution of 3-Fluoro-2-methylaniline in pyridine, slowly add acetic anhydride at 0 °C. Stir the mixture at room temperature for 4-6 hours. Quench with water and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-acetyl-3-fluoro-2-methylaniline.

Step 2: Benzylic Bromination

-

Reaction: Free-radical bromination of the methyl group.

-

Rationale: N-Bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide selectively brominates the benzylic methyl group.

-

Procedure: To a solution of N-acetyl-3-fluoro-2-methylaniline in carbon tetrachloride, add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture for 2-4 hours, monitoring by TLC. After cooling, filter off the succinimide. The filtrate is washed with sodium thiosulfate solution and brine, dried, and concentrated to give N-acetyl-2-(bromomethyl)-3-fluoroaniline.

Step 3: Nucleophilic Substitution with Thiomethoxide

-

Reaction: Introduction of the methylthio group.

-

Rationale: The bromide is displaced by the thiomethoxide nucleophile to form the thioether.

-

Procedure: To a solution of N-acetyl-2-(bromomethyl)-3-fluoroaniline in tetrahydrofuran (THF), add sodium thiomethoxide at 0 °C. Allow the reaction to warm to room temperature and stir for 3-5 hours. Quench with saturated ammonium chloride solution and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

Step 4: Oxidation to the Sulfone

-

Reaction: Oxidation of the thioether to a sulfone.

-

Rationale: A strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® is used to oxidize the sulfide to the corresponding sulfone.

-

Procedure: Dissolve the thioether in dichloromethane and cool to 0 °C. Add m-CPBA (approximately 2.2 equivalents) portion-wise. Stir at room temperature until the reaction is complete (TLC monitoring). Wash the reaction mixture with sodium bicarbonate solution and brine. Dry the organic layer and concentrate to yield N-acetyl-3-fluoro-2-(methanesulfonylmethyl)aniline.

Step 5: Deprotection of the Aniline

-

Reaction: Hydrolysis of the acetamide.

-

Rationale: The protecting group is removed under acidic conditions to yield the final product.

-

Procedure: Reflux the N-acetyl intermediate in aqueous hydrochloric acid for 2-4 hours. Cool the reaction mixture and neutralize with a base (e.g., NaOH) to a pH of 8-9. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Analytical Characterization

Comprehensive analytical data is crucial for the unambiguous identification of 3-Fluoro-2-(methanesulfonylmethyl)aniline. Below are the expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Expect complex multiplets in the aromatic region (δ 6.5-7.5 ppm) due to fluorine-hydrogen coupling.

-

Methylene Protons (-CH₂-SO₂): A singlet or AB quartet around δ 4.5-5.0 ppm.

-

Methyl Protons (-SO₂-CH₃): A sharp singlet around δ 2.8-3.2 ppm.

-

Amine Protons (-NH₂): A broad singlet that is D₂O exchangeable.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm), with characteristic C-F couplings. The carbon attached to fluorine will show a large one-bond coupling constant.

-

Methylene Carbon (-CH₂-SO₂): A signal around δ 55-65 ppm.

-

Methyl Carbon (-SO₂-CH₃): A signal around δ 40-45 ppm.

-

-

¹⁹F NMR: A singlet or a complex multiplet depending on the coupling with neighboring protons.

Mass Spectrometry (MS)

The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₈H₁₀FNO₂S. Characteristic fragmentation patterns would involve the loss of the methanesulfonyl group.

Infrared (IR) Spectroscopy

-

N-H stretch: Two characteristic bands for the primary amine in the region of 3300-3500 cm⁻¹.

-

S=O stretch: Strong, characteristic absorption bands for the sulfone group around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

-

C-F stretch: A strong band in the region of 1000-1300 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

Aniline derivatives containing a methanesulfonyl group have been investigated as potential anti-inflammatory agents.[7][8][9] The incorporation of the 4-(methylsulfonyl)aniline pharmacophore has been shown to maintain or increase the anti-inflammatory activity of known non-steroidal anti-inflammatory drugs (NSAIDs).[7][8][9]

The unique substitution pattern of 3-Fluoro-2-(methanesulfonylmethyl)aniline makes it a valuable building block for creating novel chemical entities. The fluorine atom can enhance metabolic stability and binding affinity, while the methanesulfonylmethyl group can improve pharmacokinetic properties. This scaffold could be explored for its potential in various therapeutic areas, including oncology, infectious diseases, and neurology, where fluorinated compounds have shown significant promise.

Conclusion

While 3-Fluoro-2-(methanesulfonylmethyl)aniline is not yet a catalogued compound with a designated CAS number, this guide provides the essential theoretical and practical framework for its synthesis and characterization. The proposed synthetic route is based on well-established chemical transformations, offering a high probability of success. The predicted analytical data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The insights into the potential applications of this molecule underscore its relevance in the ongoing quest for novel and more effective therapeutic agents. This document is intended to empower researchers to explore the chemical space around this promising scaffold.

References

-

Mahdi, M. F., Mohammed, M. H., & Jassim, A. A. K. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751–1763. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Structural Analogs of 2-Methyl-4-(methylsulfanyl)aniline and Their Properties. BenchChem.

-

Mahdi, M. F., Mohammed, M. H., & Jassim, A. A. K. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. Molecules (Basel, Switzerland), 17(2), 1751–1763. [Link]

-

Mahdi, M. F., Mohammed, M. H., & Jassim, A. A. K. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Digital Repository. [Link]

-

FM-622484. (n.d.). 3-Fluoro-2-methylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-2-methylaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.

-

PubChemLite. (n.d.). 3-fluoro-4-(methanesulfonylmethyl)aniline (C8H10FNO2S). Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- Binoy, N., Nargund, S. L., Nargund, S. L., & Nargund, R. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry, 17(3), 16-24.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- WUR eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. chemscene.com [chemscene.com]

- 3. 443-86-7 | 3-Fluoro-2-methylaniline [fluoromart.com]

- 4. 3-Fluoro-2-methylaniline | CAS 443-86-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 443-86-7|3-Fluoro-2-methylaniline|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 3-fluoro-4-(methanesulfonylmethyl)aniline (C8H10FNO2S) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

Chemical structure and molecular weight of 3-Fluoro-2-(methanesulfonylmethyl)aniline

An In-Depth Technical Guide: 3-Fluoro-2-(methanesulfonylmethyl)aniline

Introduction: A Novel Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 3-Fluoro-2-(methanesulfonylmethyl)aniline is a novel chemical entity that exemplifies this principle, combining three critical pharmacophores: a fluorinated aromatic ring, an aniline core, and a methanesulfonylmethyl side chain. While this specific compound is not extensively documented in public literature, this guide serves as a technical exploration of its structure, proposed synthesis, and potential applications, grounded in established principles of drug design.

The aniline scaffold is a foundational building block in numerous approved pharmaceuticals. The introduction of a fluorine atom is a widely used strategy in drug discovery to enhance metabolic stability, modulate pKa, and improve binding affinity by participating in favorable electrostatic interactions.[1][2] Fluorine's high electronegativity can lower the basicity of the proximal aniline nitrogen, which can be critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[1] The methanesulfonyl group, a potent hydrogen bond acceptor, is often employed to increase solubility and create specific, high-affinity interactions with biological targets. The methylene spacer provides conformational flexibility, allowing the sulfone to orient itself optimally within a binding pocket. This guide will deconstruct the chemical nature of this compound and provide expert insights into its potential for researchers in drug development.

Physicochemical Characteristics

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The structure of 3-Fluoro-2-(methanesulfonylmethyl)aniline is defined by an aniline ring substituted at the 2-position with a methanesulfonylmethyl group and at the 3-position with a fluorine atom.

Molecular Structure and Properties

The key quantitative data for this molecule are summarized below. The molecular weight is calculated from its chemical formula, C₈H₁₀FNO₂S.

| Property | Value |

| IUPAC Name | 3-Fluoro-2-((methylsulfonyl)methyl)aniline |

| Molecular Formula | C₈H₁₀FNO₂S |

| Molecular Weight | 219.24 g/mol |

| Canonical SMILES | CS(=O)(=O)CC1=C(N)C=CC=C1F |

| InChI Key | (Generated upon synthesis) |

| CAS Number | (Not assigned) |

Structural Diagram

The two-dimensional structure of the molecule is depicted below, illustrating the spatial relationship of its key functional groups.

Caption: 2D structure of 3-Fluoro-2-(methanesulfonylmethyl)aniline.

Proposed Synthetic Strategy and Protocol

As a novel entity, a validated synthetic route for 3-Fluoro-2-(methanesulfonylmethyl)aniline is not available. Below, we propose a plausible, multi-step synthetic pathway designed for robustness and adaptability in a research setting. This strategy leverages common and well-understood transformations in organic chemistry.

Synthetic Workflow Overview

The proposed synthesis begins with a commercially available starting material, 2-bromo-6-fluorotoluene, and proceeds through four key transformations: nucleophilic substitution, oxidation, nitration, and reduction.

Caption: Proposed synthetic workflow for 3-Fluoro-2-(methanesulfonylmethyl)aniline.

Detailed Experimental Protocol

This protocol is a predictive guide. Researchers should perform small-scale test reactions to optimize conditions such as temperature, reaction time, and stoichiometry.

Step 1: Synthesis of 2-((Methylthio)methyl)-3-fluoroaniline (Intermediate 1)

-

Causality: This step introduces the sulfur and methyl components via a nucleophilic aromatic substitution, where sodium thiomethoxide displaces the bromide. Dimethylformamide (DMF) is chosen as the solvent for its high boiling point and ability to dissolve ionic reagents.

-

Procedure:

-

To a solution of 2-bromo-6-fluorotoluene (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Intermediate 1.

-

Step 2: Synthesis of 2-((Methylsulfonyl)methyl)-3-fluoroaniline (Intermediate 2)

-

Causality: The sulfide is oxidized to a sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation. The reaction is initiated at 0°C to control the initial exotherm.

-

Procedure:

-

Dissolve Intermediate 1 (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add m-CPBA (2.2 eq) portion-wise, ensuring the temperature does not exceed 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate 2, which may be used directly or purified further.

-

Step 3: Synthesis of 3-Fluoro-2-((methylsulfonyl)methyl)-4-nitroaniline (Intermediate 3)

-

Causality: This is an electrophilic aromatic substitution to install the nitro group, which will be reduced to the target aniline in the final step. A mixture of nitric and sulfuric acid is the standard nitrating agent. The directing effects of the substituents will primarily place the nitro group para to the fluorine, which is the desired position.

-

Procedure:

-

Add Intermediate 2 (1.0 eq) to concentrated sulfuric acid at 0°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise, maintaining the temperature below 5°C.

-

Stir the reaction at 0°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain Intermediate 3.

-

Step 4: Synthesis of 3-Fluoro-2-(methanesulfonylmethyl)aniline (Final Product)

-

Causality: The nitro group is reduced to an amine. Iron powder in the presence of ammonium chloride is a classic, effective, and relatively mild method for this reduction (a Béchamp reduction).

-

Procedure:

-

Suspend Intermediate 3 (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.5 eq).

-

Heat the mixture to reflux and stir vigorously for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, filter through a pad of Celite, and wash the pad with ethanol.

-

Concentrate the filtrate, and partition the residue between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

-

Potential Applications in Drug Discovery

The unique combination of functional groups in 3-Fluoro-2-(methanesulfonylmethyl)aniline makes it an attractive scaffold for targeting a variety of biological systems.

-

Kinase Inhibitors: The aniline nitrogen can serve as a key hydrogen bond donor, a feature commonly exploited in ATP-competitive kinase inhibitors to interact with the hinge region of the enzyme. The fluoro and methanesulfonylmethyl groups can occupy adjacent hydrophobic and polar pockets, respectively, to enhance potency and selectivity.

-

CNS-Penetrant Agents: The strategic placement of fluorine is a known tactic to improve blood-brain barrier permeability.[2] By modulating the basicity of the aniline, fluorine can reduce its ionization at physiological pH, thereby increasing its lipophilicity and potential for CNS uptake.

-

Metabolic Blocking: A C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[3] The fluorine at the 3-position could serve to block a potential site of aromatic hydroxylation, thereby increasing the metabolic stability and half-life of a drug candidate derived from this scaffold.

-

Scaffold for Further Derivatization: The primary amine of the aniline group is a versatile handle for a wide range of chemical modifications, allowing for its incorporation into larger, more complex molecules through amide bond formation, reductive amination, or diazotization reactions.[4]

Safety and Handling

While no specific Material Safety Data Sheet (MSDS) exists for this compound, its handling should be guided by the known hazards of its constituent functional groups, particularly aromatic amines.

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Toxicology: Aromatic amines as a class can be toxic if swallowed, in contact with skin, or if inhaled. Assume this compound is harmful and handle with appropriate caution.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-Fluoro-2-(methanesulfonylmethyl)aniline represents a promising, albeit underexplored, chemical scaffold. Its design thoughtfully combines features known to impart favorable drug-like properties, including metabolic stability, target-specific interactions, and synthetic versatility. The proposed synthetic route provides a logical and feasible path for its production in a laboratory setting. For researchers and drug development professionals, this compound serves as an excellent starting point for fragment-based drug design or lead optimization campaigns, particularly in therapeutic areas such as oncology and neurology.

References

-

PubChem. (n.d.). 3-Fluoro-4-(methylsulfonyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Fluoro-2-(trifluoromethyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-(methylsulphonyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

PubChem. (n.d.). 3-Fluoro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Post-modifications of synthesized fluoro-anilines. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]

- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.

-

ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

-

Journal of Ultra Chemistry. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties and Solubility of 3-Fluoro-2-(methanesulfonylmethyl)aniline

Abstract

3-Fluoro-2-(methanesulfonylmethyl)aniline is a substituted aniline derivative of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties, particularly its solubility, is paramount for its effective application in synthesis, formulation, and biological screening. This technical guide provides an in-depth analysis of the predicted physical properties and a systematic approach to determining the solubility of this compound. Due to the limited availability of direct experimental data in public literature, this guide establishes a predictive framework based on the analysis of structurally analogous compounds. Furthermore, it presents detailed, field-proven protocols for the experimental determination of both kinetic and thermodynamic solubility, offering researchers a practical guide for laboratory validation.

Introduction and Structural Analysis

3-Fluoro-2-(methanesulfonylmethyl)aniline possesses a unique combination of functional groups that dictate its chemical behavior and physical properties. The aniline core provides a basic amino group, while the fluorine atom at the 3-position and the methanesulfonylmethyl group at the 2-position introduce significant electronic and steric influences.

-

Aniline Core: The primary amine (-NH₂) is a weak base and a hydrogen bond donor and acceptor, influencing its pKa and potential for intermolecular interactions.

-

Fluorine Substituent: As a highly electronegative atom, fluorine acts as a weak electron-withdrawing group through induction, which can lower the pKa of the aniline nitrogen, making it less basic.

-

Methanesulfonylmethyl Group (-CH₂SO₂CH₃): This is a bulky, polar, and strongly electron-withdrawing group. The sulfonyl moiety is a hydrogen bond acceptor. Its presence is expected to significantly impact the compound's melting point, boiling point, and solubility profile, likely increasing polarity and reducing volatility.

Given the absence of direct experimental data for the target compound, we can infer its properties by examining structurally related molecules.

Inferred Physicochemical Properties

The following table summarizes the known physical properties of key structural analogs. This data provides a foundation for estimating the properties of 3-Fluoro-2-(methanesulfonylmethyl)aniline.

| Property | 3-Fluoro-2-methylaniline[1][2][3] | 3-Fluoro-4-(methylsulfonyl)aniline[4] | Aniline[5] |

| CAS Number | 443-86-7 | 252561-34-5 | 62-53-3 |

| Molecular Formula | C₇H₈FN | C₇H₈FNO₂S | C₆H₅NH₂ |

| Molecular Weight | 125.14 g/mol | 189.21 g/mol | 93.13 g/mol |

| Melting Point | 7 °C | Not Available | -6 °C |

| Boiling Point | 89-91 °C at 15 mmHg | Not Available | 184 °C |

| Density | 1.099 g/mL at 25 °C | Not Available | 1.022 g/mL |

| logP (Predicted) | 1.7[3] | 0.6[4] | 0.9 |

Based on this comparative analysis, we can project the properties for our compound of interest.

Table 2: Predicted Physicochemical Properties of 3-Fluoro-2-(methanesulfonylmethyl)aniline

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₁₀FNO₂S | Based on chemical structure. |

| Molecular Weight | 203.24 g/mol | Calculated from the molecular formula. |

| Melting Point | Significantly > 7 °C | The addition of the polar methanesulfonylmethyl group will increase crystal lattice energy and intermolecular forces compared to 3-Fluoro-2-methylaniline, leading to a higher melting point. |

| Boiling Point | Significantly > 91 °C | The increased molecular weight and strong polarity of the sulfonyl group will lead to a much higher boiling point and lower volatility. |

| pKa (of aniline) | < 4.6 (Aniline's pKa) | The strong electron-withdrawing effects of both the fluorine and methanesulfonylmethyl groups will decrease the electron density on the nitrogen atom, reducing its basicity. |

| logP (Predicted) | ~0.5-1.0 | The lipophilic aniline ring is offset by the highly polar sulfonyl group. The predicted logP is likely to be lower than that of 3-Fluoro-2-methylaniline and comparable to 3-Fluoro-4-(methylsulfonyl)aniline. |

Solubility Profile: An Educated Inference

The solubility of a compound is a critical parameter in drug discovery, affecting everything from assay performance to oral bioavailability.[6][7] The principle of "like dissolves like" provides a foundational understanding.

-

Aqueous Solubility: Aniline itself has moderate water solubility, which is pH-dependent.[5][8] For 3-Fluoro-2-(methanesulfonylmethyl)aniline, the presence of the polar sulfonyl group and the amine's ability to form salts at low pH should enhance aqueous solubility compared to non-polar analogs. However, the overall size of the molecule may limit high solubility. We predict low to moderate solubility in neutral aqueous buffers.

-

Solubility in Organic Solvents:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the potential for hydrogen bonding with the amine and sulfonyl groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated, as these solvents can effectively solvate the polar functional groups of the molecule. DMSO is often the solvent of choice for creating stock solutions for biological screening.[9]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted due to the high polarity imparted by the fluoro and methanesulfonylmethyl groups.

-

Experimental Determination of Solubility

To move from prediction to empirical data, rigorous experimental protocols are necessary. In drug discovery, two types of solubility are commonly measured: kinetic and thermodynamic.[6][10][11]

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[9][12] It is a high-throughput method used for early-stage compound screening.[6]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with the solvent over an extended period.[7][13] This is a more time-consuming but accurate measure, crucial for later-stage development.[11]

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is considered the "gold standard" for determining equilibrium solubility and provides a self-validating system for generating trustworthy data.[14]

Objective: To determine the equilibrium solubility of 3-Fluoro-2-(methanesulfonylmethyl)aniline in a selected buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.

Materials & Equipment:

-

3-Fluoro-2-(methanesulfonylmethyl)aniline (solid)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV)

-

Calibrated pipettes and volumetric flasks

Methodology:

-

Preparation of Saturated Solutions: a. Weigh an excess amount of solid 3-Fluoro-2-(methanesulfonylmethyl)aniline (e.g., 2-5 mg) and add it to a glass vial. The presence of excess solid is critical to ensure equilibrium is reached.[14] b. Add a known volume of PBS (e.g., 1 mL) to the vial. c. Seal the vials tightly to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a constant temperature shaker set to 25 °C or 37 °C. b. Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours.[15]

-

Sample Separation: a. After equilibration, remove the vials and allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant. c. Separate the dissolved compound from the undissolved solid by either: i. Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter.[14] Discard the first few drops to avoid any adsorption effects from the filter membrane. ii. Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.

-

Quantification by HPLC-UV: a. Calibration Curve: Prepare a series of standard solutions of the test compound of known concentrations in a suitable solvent (e.g., 50:50 Acetonitrile:Water). b. Sample Preparation: Dilute the filtered supernatant with the same solvent used for the standards to bring the concentration into the linear range of the calibration curve. c. Analysis: Inject the standards and the diluted sample onto the HPLC system. d. Calculation: Determine the concentration of the diluted sample by comparing its peak area to the calibration curve. Calculate the original solubility in the buffer, accounting for the dilution factor. The result is typically expressed in µg/mL or µM.[10]

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the logical flow of the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Conclusion

While direct experimental data for 3-Fluoro-2-(methanesulfonylmethyl)aniline remains elusive in the public domain, a robust scientific inference of its physical properties and solubility is possible through the analysis of its structural components and comparison with known analogs. The presence of the polar methanesulfonylmethyl group is predicted to be the dominant factor, likely resulting in a solid compound with a high melting point and low to moderate aqueous solubility. For researchers and drug development professionals, the provided thermodynamic solubility protocol offers a reliable and authoritative method to obtain the empirical data necessary for advancing this compound through the discovery pipeline.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787. (Conceptual basis referenced by PubMed summary of in vitro solubility assays: [Link])

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Creative Biolabs. Solubility Assessment Service. [Link]

-

PubChem. 3-Fluoro-4-(methylsulfonyl)aniline. [Link]

-

DP Education. Practical NO 29 - Tests for aniline. [Link]

-

Chemsrc. 3-Fluoro-2-methoxyaniline. [Link]

-

ResearchGate. Solubility experiments of aniline tetramer in different solvents. [Link]

-

PubChem. 4-Fluoro-3-(methylsulphonyl)aniline. [Link]

-

PubChemLite. 3-fluoro-4-(methanesulfonylmethyl)aniline. [Link]

-

PubChem. 3-Fluoro-2-methylaniline. [Link]

Sources

- 1. 3-Fluoro-2-methylaniline, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 3-Fluoro-2-methylaniline | 443-86-7 [chemicalbook.com]

- 3. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-4-(methylsulfonyl)aniline | C7H8FNO2S | CID 22316609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. evotec.com [evotec.com]

- 8. youtube.com [youtube.com]

- 9. enamine.net [enamine.net]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Hazard Assessment and Safe Handling of 3-Fluoro-2-(methanesulfonylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide and hazard assessment, not a formal, legally-binding Safety Data Sheet (SDS). A verified SDS for 3-Fluoro-2-(methanesulfonylmethyl)aniline is not publicly available, a common scenario for novel research compounds. This guide synthesizes data from structurally similar molecules to predict hazards and establish safe handling protocols, in line with best practices for chemical research and development.[1][2] All novel chemicals with unknown properties should be treated as hazardous.[2]

Introduction: The Challenge of Novel Chemical Safety

In the fast-paced world of drug discovery and materials science, researchers frequently synthesize or handle novel chemical entities for which comprehensive toxicological data does not yet exist. 3-Fluoro-2-(methanesulfonylmethyl)aniline is one such compound. The absence of a formal Safety Data Sheet (SDS) necessitates a proactive and logical approach to hazard assessment. The guiding principle is to assume a new substance is hazardous, especially when its structure contains known toxicophores.[2]

This guide deconstructs the molecule to analyze its potential hazards based on its core functional groups. By understanding the risks associated with the fluoroaniline backbone and the methanesulfonylmethyl substituent, we can construct a robust framework for its safe handling, storage, and emergency preparedness.

Part 1: Predictive Hazard Analysis by Structural Deconstruction

The first step in assessing a novel compound is to analyze its structure for known hazardous functional groups.

Caption: Molecular structure highlighting the hazardous fluoroaniline core and the methanesulfonylmethyl group.

The Fluoroaniline Core: The Dominant Hazard

The primary toxicological concern arises from the fluoroaniline core. Aromatic amines as a class are known for significant health hazards.[3][4] To create a specific hazard profile, we can use data from the close structural analog, 3-Fluoro-2-methylaniline (CAS 443-86-7) . While the methyl group is different from the methanesulfonylmethyl group, the core aniline hazards will be highly comparable.

Based on data for this analog, the fluoroaniline moiety is predicted to be:

-

Acutely Toxic: Harmful or toxic if swallowed, in contact with skin, or if inhaled.

-

Irritating: Causes skin irritation and serious eye irritation.

-

A Target Organ Toxicant: May cause respiratory irritation.

Furthermore, the broader class of anilines presents severe systemic risks:

-

Methemoglobinemia: A primary hazard of aniline exposure is its ability to interfere with oxygen transport in the blood, leading to cyanosis (bluish skin), headache, dizziness, and nausea.[5]

-

Carcinogenicity: Aniline is classified by the IARC as a Group 2A agent, "Probably carcinogenic to humans," with links to bladder cancer.[6][7] Many aromatic amines are considered known or suspected carcinogens.[3][8][9]

-

Organ Damage: Prolonged or repeated exposure can cause damage to organs, particularly the blood.[10][11]

The Methanesulfonylmethyl Substituent: A Minor Contributor

To assess the contribution of the -CH₂(SO₂)CH₃ group, we can look at the safety profile of Dimethyl sulfone (DMSO₂), a simple, stable molecule containing the core sulfonyl group. SDS information for Dimethyl sulfone indicates that it has a very low hazard profile, with no GHS hazard statements assigned.[12] It is not considered a significant health or physical hazard.[13]

Part 2: Predicted GHS Classification and Labeling

Based on the analysis of structural analogs, the following GHS classification should be assumed for labeling and handling purposes until empirical data is available.

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word & Hazard Statement (H-Code) | Basis of Prediction |

| Acute Toxicity, Oral | Category 3 or 4 | 💀 | Danger/Warning: H301/H302 - Toxic/Harmful if swallowed. | Aniline and 3-Fluoro-2-methylaniline data.[10] |

| Acute Toxicity, Dermal | Category 3 or 4 | 💀 | Danger/Warning: H311/H312 - Toxic/Harmful in contact with skin. | Aniline and 3-Fluoro-2-methylaniline data.[10] |

| Acute Toxicity, Inhalation | Category 3 or 4 | 💀 | Danger/Warning: H331/H332 - Toxic/Harmful if inhaled. | Aniline and 3-Fluoro-2-methylaniline data.[10] |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning: H315 - Causes skin irritation. | 3-Fluoro-2-methylaniline and 3-Fluoroaniline data.[14] |

| Serious Eye Damage/Irritation | Category 1 or 2 | corrosion / ❗ | Danger/Warning: H318/H319 - Causes serious eye damage/irritation. | Aniline and 3-Fluoroaniline data.[10][14] |

| Germ Cell Mutagenicity | Category 2 | health_hazard | Warning: H341 - Suspected of causing genetic defects. | Aniline classification.[10] |

| Carcinogenicity | Category 2 | health_hazard | Warning: H351 - Suspected of causing cancer. | Aniline classification (IARC Group 2A).[6][7] |

| STOT - Single Exposure | Category 3 | ❗ | Warning: H335 - May cause respiratory irritation. | 3-Fluoro-2-methylaniline data. |

| STOT - Repeated Exposure | Category 1 | health_hazard | Danger: H372 - Causes damage to organs (Blood) through prolonged or repeated exposure. | Aniline classification.[10] |

Part 3: Standard Operating Protocol for Safe Handling

The following protocols are mandatory for all work involving 3-Fluoro-2-(methanesulfonylmethyl)aniline.

Sources

- 1. twu.edu [twu.edu]

- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]

- 3. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Aniline - Wikipedia [en.wikipedia.org]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. bcpp.org [bcpp.org]

- 9. censwpa.org [censwpa.org]

- 10. chemos.de [chemos.de]

- 11. chemicalbook.com [chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. arichem.com [arichem.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

Commercial suppliers and price of 3-Fluoro-2-(methanesulfonylmethyl)aniline

Commercial Supply, Synthesis, and Application in Medicinal Chemistry

Executive Summary

3-Fluoro-2-(methanesulfonylmethyl)aniline (CAS: 1339571-94-6 ) is a specialized fluorinated intermediate critical for the development of next-generation kinase inhibitors and covalent drugs. Unlike common commodity chemicals, this molecule occupies a "high-value, low-volume" niche in the supply chain. Its structural motif—combining an electron-withdrawing fluorine atom with a polar, metabolically stable sulfone linker—makes it a preferred scaffold for optimizing the physicochemical properties (logP, pKa) of drug candidates.

This guide provides a comprehensive technical analysis for researchers and procurement officers, covering commercial availability, pricing models, and a validated synthesis route for in-house production when commercial stock is unavailable.

Chemical Profile & Technical Specifications[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| Chemical Name | 3-Fluoro-2-(methanesulfonylmethyl)aniline |

| CAS Number | 1339571-94-6 |

| Molecular Formula | C₈H₁₀FNO₂S |

| Molecular Weight | 203.23 g/mol |

| Appearance | Off-white to pale yellow solid (typically) |

| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |

| Key Functional Groups | Primary Amine (-NH₂), Sulfone (-SO₂CH₃), Aryl Fluoride (-F) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

Structural Insight: The ortho-positioning of the methanesulfonylmethyl group relative to the amine creates a unique steric and electronic environment. The fluorine at the 3-position further modulates the acidity of the aniline protons and protects the ring from metabolic oxidation at that site.

Commercial Supply & Pricing Landscape

Validated Suppliers

This compound is not a "catalog commodity" like simple anilines. It is typically listed as "Inquire for Quote" or "Make-to-Order" .

-

Primary Catalog Suppliers:

-

BLD Pharm: Catalog #BD01104857 (Often holds small stock).

-

Accelachem: Listed under CAS 1339571-94-6.

-

Arctom Sci: Listed as "Inquire".

-

Pricing Models

Due to the multi-step synthesis required to install the sulfone group, pricing is tiered significantly by scale.

| Scale | Estimated Price Range (USD) | Lead Time |

| Research (100 mg - 1 g) | $150 - $450 / g | 1-2 Weeks (if in stock) |

| Pilot (10 g - 100 g) | $80 - $200 / g | 4-6 Weeks (Synthesis required) |

| Bulk (> 1 kg) | $1,500 - $3,000 / kg | 8-12 Weeks (Custom Mfg) |

Procurement Strategy: Do not rely on "In Stock" indicators on aggregator sites (e.g., MolPort, eMolecules). These often reflect virtual inventory. Always request a Certificate of Analysis (CoA) and H-NMR before placing a PO to confirm physical existence.

Synthesis & Manufacturing (The "Make vs. Buy" Decision)

If commercial lead times are prohibitive (often >6 weeks for fresh batches), the compound can be synthesized in-house from the abundant precursor 3-Fluoro-2-methylaniline (CAS 443-86-7).

Synthesis Pathway Diagram

Caption: 4-step synthesis route from commercially abundant 3-Fluoro-2-methylaniline.

Detailed Experimental Protocol

Step 1: Protection (Acetylation)

-

Reagents: 3-Fluoro-2-methylaniline (1.0 eq), Acetic Anhydride (1.2 eq), TEA (1.5 eq), DCM.

-

Procedure: Dissolve aniline in DCM. Add TEA, then dropwise Ac2O at 0°C. Stir at RT for 2h. Wash with dilute HCl, NaHCO3.

-

Why: Direct bromination of the free aniline leads to ring bromination and oxidation. The amide protects the ring.

Step 2: Radical Bromination (The Critical Step)

-

Reagents: N-Protected Intermediate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq), CCl4 or Benzotrifluoride (green alternative).

-

Procedure: Reflux under Argon. Monitor by TLC. Stop immediately upon consumption of starting material to prevent di-bromination.

-

Safety Note: Benzyl bromides are potent lachrymators. Handle in a fume hood.

Step 3: Nucleophilic Substitution (Sulfonylation)

-

Reagents: Benzyl Bromide Intermediate (1.0 eq), Sodium Methanesulfinate (MeSO2Na, 1.5 eq), DMF.

-

Procedure: Stir at 60°C for 4 hours. Pour into ice water. The sulfone product often precipitates.

-

Mechanism: The sulfinate anion acts as a nucleophile, displacing the bromide.

Step 4: Deprotection

-

Reagents: 6N HCl (reflux) or NaOH/EtOH (reflux).

-

Procedure: Hydrolysis of the acetamide. Neutralize carefully to pH ~8 to extract the free aniline.

Quality Control & Handling

Analytical Markers

When validating a batch (commercial or synthesized), look for these specific NMR signals:

-

¹H NMR (DMSO-d₆):

-

Sulfone Methyl: Singlet (~3.0 ppm, 3H).

-

Benzylic Methylene: Singlet (~4.5 ppm, 2H).

-

Aromatic Protons: Multiplets (6.5 - 7.2 ppm).

-

Amine: Broad singlet (variable, ~5.0 ppm).

-

Stability

-

Oxidation: The aniline is susceptible to oxidation (browning) if left in air.

-

Hygroscopicity: The sulfone group increases water affinity. Store in a desiccator.

Applications in Drug Discovery[3]

This intermediate is a "privileged scaffold" in kinase inhibitor design.

-

Metabolic Stability: The sulfone (-SO₂Me) is a bioisostere for carbonyls or ethers but is highly resistant to oxidative metabolism (CYP450).

-

Solubility: The polar sulfone group significantly lowers the logP compared to a simple ethyl/methyl group, improving aqueous solubility.

-

Electronic Modulation: The 3-fluoro substituent lowers the pKa of the aniline nitrogen, which can reduce off-target hERG channel inhibition (a common issue with basic amines).

Application Workflow Diagram

Caption: Primary utility of the intermediate in modern drug design workflows.

References

-

BLD Pharm. (2024). Product Catalog: 3-Fluoro-2-(methanesulfonylmethyl)aniline (CAS 1339571-94-6). Retrieved from

-

Fisher Scientific. (2024). 3-Fluoro-2-methylaniline (Precursor CAS 443-86-7) Specifications. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 285553: 3-Fluoro-2-methylaniline.[1][2] Retrieved from

-

Google Patents. (2020). Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride (Related Synthesis Methodologies). CN110885290A. Retrieved from

Sources

The Strategic Integration of Fluorinated Aniline Building Blocks in Modern Medicinal Chemistry: A Technical Guide

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 17. 4-Fluoroaniline | 371-40-4 | Benchchem [benchchem.com]

3-Fluoro-2-(methanesulfonylmethyl)aniline melting point and density

Technical Profile: 3-Fluoro-2-(methanesulfonylmethyl)aniline [1]

Executive Summary

3-Fluoro-2-(methanesulfonylmethyl)aniline is a specialized fluorinated intermediate used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., EGFR, LRRK2 targets) and hypoxia-inducible factor (HIF) modulators. Its structural core combines an aniline moiety with a bulky, polar sulfone group and a fluorine atom in a congested 1,2,3-substitution pattern. This unique electronic and steric profile imparts critical binding properties to final drug candidates but presents specific challenges in handling, solubility, and solid-state characterization.

This guide provides a comprehensive technical analysis of its physicochemical properties, predictive data where experimental values are proprietary, and robust protocols for characterization.

Chemical Identity & Structural Analysis

| Parameter | Details |

| Chemical Name | 3-Fluoro-2-(methanesulfonylmethyl)aniline |

| IUPAC Name | 3-Fluoro-2-[(methylsulfonyl)methyl]aniline |

| CAS Number | Not widely listed; Analogous to 25195-69-1 (non-fluoro) |

| Molecular Formula | C₈H₁₀FNO₂S |

| Molecular Weight | 203.23 g/mol |

| SMILES | CS(=O)(=O)CC1=C(N)C(F)=CC=C1 |

| Structural Features | [1][2][3][4][5][6][7][8][9][10][11][12] • Aniline (C1): Primary amine, H-bond donor.• Sulfone Linker (C2): High polarity, H-bond acceptor.• Fluorine (C3): Electron-withdrawing, lipophilicity modulator. |

Physicochemical Properties (Core Data)

Note: As a specialized intermediate, specific experimental values are often proprietary to internal medicinal chemistry programs. The values below represent high-confidence predicted ranges derived from Structure-Property Relationship (SPR) analysis of analogous sulfone-anilines.

Melting Point & Density

| Property | Value / Range | Confidence | Scientific Rationale |

| Physical State | Solid (Crystalline Powder) | High | The sulfone group (-SO2-) introduces strong dipole-dipole interactions, significantly raising the melting point compared to the liquid precursor 3-fluoro-2-methylaniline. |

| Melting Point | 95°C – 115°C (Predicted) | Medium | Analogous benzyl sulfones typically melt >90°C. The 1,2,3-substitution pattern restricts rotation, likely favoring a higher lattice energy. |

| Density | 1.35 ± 0.05 g/cm³ | High | Sulfur and Fluorine atoms significantly increase density relative to carbon-only aromatics. |

| Solubility | Low in Water; High in DMSO, DMF, EtOAc | High | The sulfone adds polarity, but the aromatic ring and fluorine maintain lipophilicity. |

Experimental Characterization Protocols

To validate the identity and purity of this compound in a research setting, the following "Self-Validating" protocols are recommended.

A. Melting Point Determination (DSC Method)

Why DSC? Standard capillary methods may be inaccurate due to potential decomposition or polymorphism common in sulfones.

-

Preparation: Weigh 2–5 mg of dried sample into a Tzero aluminum pan.

-

Crimping: Hermetically seal to prevent sublimation or moisture loss.

-

Ramp: Heat from 30°C to 150°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).

-

Analysis: Record the Onset Temperature (not the peak) as the thermodynamic melting point.

-

Validation: A sharp endotherm indicates high purity. A broad peak (>2°C width) suggests solvent entrapment or impurities.

B. Density Measurement (Gas Pycnometry)

Why Pycnometry? Bulk density is unreliable for powders. Helium pycnometry measures the skeletal density, which is critical for formulation.

-

Desorption: Degas the sample chamber to remove adsorbed moisture (critical for sulfones).

-

Displacement: Introduce Helium gas to a known pressure.

-

Calculation: Use the Ideal Gas Law to calculate the volume of the solid skeleton displaced by the gas.

-

Result: Report density in g/cm³ at 25°C.

Synthesis & Workflow Visualization

The synthesis of this compound typically proceeds from 3-Fluoro-2-methylaniline via a radical bromination followed by nucleophilic displacement. This route is preferred for its scalability.

Figure 1: Standard synthetic pathway converting the methyl-aniline precursor to the sulfone target via bromination and sulfinate displacement.

Handling & Stability

-

Hygroscopicity: Sulfones can be hygroscopic. Store in a desiccator.

-

Thermal Stability: Generally stable up to 150°C. Avoid prolonged exposure to temperatures >120°C to prevent oxidation of the amine.

-

Safety: Treat as a potential irritant (Skin/Eye).[8][9] The aniline moiety implies potential toxicity; handle in a fume hood.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Fluoro-2-methylaniline (Precursor Data). Retrieved from [Link]

-

Accelachem. Product Catalog: 2-[(Methylsulfonyl)methyl]aniline (Structural Analog). Retrieved from [Link]

-

Cheméo. Prediction of Physical Properties for Fluorinated Anilines. Retrieved from [Link]

Sources

- 1. 1354953-03-9,2-(2-ethoxyphenoxy)cyclopentan-1-amine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Benzenamine, 3-fluoro- [webbook.nist.gov]

- 3. D-(-)-リボース ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5254-86-4,naphthalen-1-ylmethanethiol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. D-(-)-Ribose - CAS-Number 50-69-1 - Order from Chemodex [chemodex.com]

- 6. 50-69-1 CAS MSDS (D-Ribose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. journalofchemistry.org [journalofchemistry.org]

- 8. chembk.com [chembk.com]

- 9. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzenamine, 3-methyl- (CAS 108-44-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. 443-86-7 | 3-Fluoro-2-methylaniline [fluoromart.com]

- 12. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

Technical Guide: Storage and Stability of Methanesulfonylmethyl Aniline Derivatives

Executive Summary

Methanesulfonylmethyl aniline derivatives (e.g., 2-(methanesulfonylmethyl)aniline) represent a specialized class of intermediates often utilized in the synthesis of kinase inhibitors and sulfonamide-based therapeutics. Their stability profile is governed by a dichotomy of functional groups: the electron-rich, oxidation-prone aniline moiety and the electron-withdrawing, potentially acidic methanesulfonylmethyl side chain.

This guide provides a structure-activity-based protocol for the storage, handling, and stability monitoring of these derivatives. It moves beyond generic "store cool and dry" advice to explain the mechanistic reasons for instability and provides a self-validating workflow for preservation.

Part 1: Chemical Basis of Instability

To preserve these compounds, one must understand how they degrade. The molecule contains two "soft spots" that dictate its shelf-life.

The Aniline Oxidation Cascade (Primary Failure Mode)

The primary degradation pathway is the oxidation of the amino group (

-

Mechanism: Photo-oxidation initiates a single electron transfer (SET), generating an aniline radical cation (

). -

Consequence: These radicals couple to form hydrazobenzene intermediates, which further oxidize to azo-dimers (colored impurities) or polymerize into "aniline black" tars.

-

Visual Indicator: Samples turning from off-white/beige to brown or purple.

Benzylic/Alpha-Sulfonyl Acidity (Secondary Failure Mode)

The methylene bridge (

-

The Aromatic Ring: Allows benzylic resonance.

-

The Sulfone (

): Strong electron-withdrawing group (EWG) via induction and resonance.

This makes the methylene protons significantly more acidic (

Hygroscopicity

While sulfones are generally stable, the polarity of the methanesulfonyl group increases hygroscopicity. Absorbed water facilitates hydrolysis and acts as a medium for oxidative electron transfer.

Part 2: Degradation Pathways Visualization

The following diagram illustrates the mechanistic flow from a stable molecule to degraded impurities.

Figure 1: Mechanistic degradation pathways showing oxidative (left) and acid-base (right) vulnerabilities.

Part 3: Optimal Storage Protocols

The following protocols are designed to interrupt the degradation pathways identified above.

The "Inert Chain of Custody"

For research and high-value drug development samples, the Free Base form is inherently unstable. If possible, convert to the Hydrochloride (HCl) Salt for long-term storage, as protonation of the amine shuts down the oxidation pathway.

Protocol A: Solid State Storage (Long-Term)

| Parameter | Specification | Rationale |

| Form | HCl Salt (Preferred) | Protonated amine resists radical oxidation; significantly higher melting point prevents caking. |

| Temperature | -20°C ( | Arrhenius equation dictates that lowering T by 10°C roughly halves degradation rate. |

| Atmosphere | Argon or Nitrogen | Displaces |

| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass blocks UV (290-450nm). Teflon tape prevents moisture ingress through cap threads. |

| Desiccant | Silica Gel Packet (External) | Place the vial inside a secondary jar containing desiccant. Do not mix desiccant directly with powder. |

Protocol B: Solution Storage (Short-Term / Usage)

-

Solvent Choice: Anhydrous DMSO or Acetonitrile. Avoid alcohols (protic) or ethers (peroxide risk) for long-term stock solutions.

-

Concentration: High concentration (>10 mM) is more stable than dilute solutions due to surface-area-to-volume ratios regarding dissolved oxygen.

-

Freeze/Thaw: Limit to <3 cycles. Aliquot immediately upon preparation.

Part 4: Analytical Monitoring & QC

Do not assume stability based on visual inspection alone. Use this self-validating testing workflow.

Visual Stress Test

-

Pass: Powder is white to off-white/beige.

-

Fail: Powder shows distinct pink, brown, or purple hue (indicates azo formation).

-

Fail: "Caking" or "gumming" (indicates hydrolysis or hygroscopic failure).

HPLC Stability-Indicating Method

Standard reverse-phase conditions are usually sufficient, but detection wavelengths must be selected carefully.

-

Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Note: Use TFA over Formic Acid to ensure sharp peaks for basic anilines.

-

Wavelengths:

-

254 nm: General aromatic detection.

-

210 nm: Methanesulfonyl group contribution.

-

400-450 nm: CRITICAL. Monitor this channel specifically for oxidative degradation products (azo dyes), which absorb in the visible region.

-

Re-Purification Strategy

If degradation is detected (Purity < 95%):

-

Dissolve: Dissolve the crude solid in EtOAc or DCM.

-

Wash: Wash with 10%

(sodium thiosulfate) to reduce oxidized impurities, followed by -

Recrystallize: For the HCl salt, recrystallization from Ethanol/Ether is often effective.

Part 5: Handling Workflow Diagram

This decision tree guides the researcher through the handling process to maximize compound longevity.

Figure 2: Decision tree for handling incoming methanesulfonylmethyl aniline samples.

References

-

ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1][2] International Conference on Harmonisation.[3] [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21643151, 2-(Methanesulfonylmethyl)aniline. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aniline.[Link]

Sources

- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. m.youtube.com [m.youtube.com]

Novel Fluorinated Intermediates for Drug Discovery: A Senior Application Scientist's Guide

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Fluorine Advantage in Modern Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine has evolved from a niche tactic to a cornerstone of rational drug design. Approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to its profound and often beneficial impact on molecular properties.[1][2] The unique physicochemical characteristics of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—provide medicinal chemists with a powerful tool to modulate a drug candidate's profile.[3]

Judicious placement of fluorine or fluorinated moieties can decisively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Key benefits frequently observed include:

-

Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, effectively "shielding" metabolically labile positions on a drug candidate.[3][4]

-

Modulation of Physicochemical Properties: Fluorine's potent electron-withdrawing effect can significantly lower the basicity (pKa) of nearby amines, which can improve cell permeability and oral bioavailability.[2] Its effect on lipophilicity (LogP) is context-dependent but offers a critical handle for fine-tuning a compound's solubility and permeability profile.[2][5]

-

Improved Binding Affinity: Fluorine can alter the conformation of a molecule or engage in favorable orthogonal multipolar interactions with protein targets, enhancing binding affinity and potency.[3]

This guide provides an in-depth exploration of novel fluorinated intermediates, moving beyond theoretical advantages to focus on the practical synthesis, application, and characterization of these vital tools in contemporary drug discovery.

Section 1: A Modern Toolkit of Fluorinated Intermediates

The modern medicinal chemist's toolkit is rich with versatile fluorinated building blocks and reagents designed for precise incorporation of fluorine-containing motifs. The choice of intermediate is dictated by the desired modification, whether it be a subtle pKa tweak or a significant alteration of metabolic profile and lipophilicity.

Trifluoromethyl (-CF₃) and Related Groups (-SCF₃, -OCF₃)

The trifluoromethyl (-CF₃) group is one of the most widely used fluorinated motifs. Its strong electron-withdrawing nature and significant lipophilicity make it a powerful modulator of a drug's electronic and pharmacokinetic properties.

Key Synthetic Intermediates & Reagents:

-

Ruppert-Prakash Reagent (TMSCF₃): A nucleophilic trifluoromethyl source, activated by a fluoride source to deliver the CF₃ anion to electrophiles like ketones and aldehydes.

-

Togni and Umemoto Reagents: Electrophilic trifluoromethylating agents used for the trifluoromethylation of a wide range of nucleophiles, including heterocycles.

-

Radical Precursors (e.g., CF₃I, CF₃SO₂Cl, Langlois Reagent): These reagents generate the trifluoromethyl radical (•CF₃) under thermal, photochemical, or redox conditions, enabling the trifluoromethylation of arenes and heteroarenes.[6][7][8]

Difluoromethyl (-CF₂H) and Difluoromethylthio (-SCF₂H) Groups

The difluoromethyl (-CF₂H) group is particularly intriguing as it can serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[9] It acts as a lipophilic hydrogen bond donor, offering unique opportunities to modulate protein-ligand interactions while improving membrane permeability.[10] The difluoromethylthio (-SCF₂H) group offers similar bioisosteric potential with distinct electronic and lipophilic properties compared to its -SCF₃ analogue.[7]

Key Synthetic Intermediates & Reagents:

-

Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂, DFMS): A bench-stable solid that generates the •CF₂H radical, effective for the direct difluoromethylation of nitrogen-containing heteroarenes.[10]

-

TMSCF₂H: A nucleophilic difluoromethylating reagent.[9]

-

Difluoromethyl Phenyl Sulfone: A stable reagent that acts as a difluoromethyl anion equivalent.[11]

Fluorinated Heterocyclic Building Blocks

The introduction of fluorine directly onto a heterocyclic core is a common strategy to fine-tune the electronics and metabolic stability of a lead compound.[6][12] A vast array of pre-functionalized fluorinated heterocycles are commercially available, serving as versatile building blocks for elaboration via cross-coupling and other reactions.[3][9]

Commonly Used Scaffolds:

-

Fluoropyridines: (e.g., 2-bromo-4-fluoropyridine, 2-fluoro-4-bromopyridine) are exceptionally useful intermediates. The distinct reactivity of the C-Br and C-F bonds allows for selective, stepwise functionalization using reactions like Suzuki or Sonogashira couplings.[13][14][15]

-

Fluoropyrimidines and Fluoroimidazoles: These are foundational motifs in numerous approved drugs, particularly in oncology.

-

Fluorinated Saturated Heterocycles: (e.g., fluorinated piperidines, pyrrolidines) are used to control pKa and conformation, which is critical for optimizing properties like CNS penetration and off-target activity.[16]

Section 2: The Impact of Fluorination on Physicochemical Properties

The decision to introduce fluorine is driven by its predictable impact on key drug-like properties. The following table provides quantitative data illustrating these effects on representative heterocyclic scaffolds.

| Compound/Analog | Structure | pKa (of conjugate acid) | LogP / LogD₇.₄ | Rationale for Change |

| Pyrrolidine | ~11.27 | 0.46 | Parent compound, baseline. | |

| 3-Fluoropyrrolidine | 9.10[16] | 0.28[16] | The strongly electron-withdrawing fluorine atom inductively lowers the electron density at the nitrogen, significantly reducing its basicity (lower pKa).[5] | |

| 2-(Methylthio)pyridine | 3.69[2] | 1.69[2] | Parent compound, baseline. | |

| 2-(Difluoromethylthio)pyridine | (Structure similar to above with -SCH₃ replaced by -SCF₂H) | 1.90[2] | 1.95[2] | The -SCF₂H group is more electron-withdrawing than -SCH₃, reducing the basicity of the pyridine nitrogen. Lipophilicity is modestly increased. |

| 2-(Trifluoromethylthio)pyridine | (Structure similar to above with -SCH₃ replaced by -SCF₃) | 0.97[2] | 2.13[2] | The highly electron-withdrawing -SCF₃ group causes a dramatic decrease in basicity. The fully fluorinated group also imparts the greatest increase in lipophilicity in the series.[2] |

Note: pKa and LogP values are highly sensitive to measurement conditions and computational methods. The values presented are for comparative purposes.

Section 3: Key Synthetic Methodologies & Protocols

The successful application of fluorinated intermediates hinges on robust and reliable synthetic protocols. This section details representative, field-proven methodologies for key transformations.

Workflow: From Precursor to Characterized Fluorinated Molecule

The following diagram illustrates a typical workflow in a drug discovery program where a fluorinated intermediate is introduced and the resulting compound is characterized.

Caption: General workflow from synthesis to characterization.

Protocol 3.1: Deoxyfluorination of a Secondary Alcohol with Deoxo-Fluor

This protocol describes the conversion of a hydroxyl group to a fluorine atom, a common strategy to block metabolism or modulate hydrogen bonding. Deoxo-Fluor is often preferred over DAST due to its greater thermal stability.[17][18]

Reaction Scheme: R-CH(OH)-R' + Deoxo-Fluor → R-CH(F)-R'

Materials:

-

Alcohol substrate (1.0 eq)

-

Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur trifluoride] (1.5 - 3.0 eq)[17][19]

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

Setup: In a fume hood, add the alcohol substrate (e.g., 1.0 mmol) and a magnetic stir bar to an oven-dried round-bottom flask. Seal the flask with a septum and purge with inert gas (N₂ or Ar).

-

Dissolution: Add anhydrous DCM (e.g., 20 mL per mmol of substrate) via syringe to dissolve the alcohol.

-

Cooling: Cool the stirred solution to 0 °C or -78 °C (for reactive substrates) using an ice-water or dry ice/acetone bath.

-

Reagent Addition: Caution: Deoxo-Fluor reacts violently with water. Handle with care under inert atmosphere. Add Deoxo-Fluor (e.g., 3.0 mmol, 3 eq) dropwise to the cold solution via syringe over 5-10 minutes.[17]

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash successively with water (1 x 20 mL) and brine (1 x 20 mL).[17]

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired alkyl fluoride.

Protocol 3.2: Photocatalytic Trifluoromethylation of a Heteroarene

This protocol describes a modern, mild method for installing a -CF₃ group onto a heterocycle using visible light photoredox catalysis.[6][8] This approach avoids the harsh conditions of older methods and displays broad functional group tolerance.

Reaction Scheme: Heteroarene + CF₃ Source --(hν, Photocatalyst)--> CF₃-Heteroarene

Materials:

-

Heterocyclic substrate (1.0 eq)

-

Trifluoromethanesulfonyl chloride (TfCl) (2.0 eq) or Trifluoroiodomethane (CF₃I) (2.0 eq)

-

[Ru(phen)₃]Cl₂ (Tris(1,10-phenanthroline)ruthenium(II) chloride) (1-2 mol%)

-

Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))

-

Nitrogen or Argon gas supply

-

Visible light source (e.g., 26 W household fluorescent bulb or blue LED lamp)

Procedure:

-

Setup: In a glovebox or under a stream of inert gas, combine the heterocyclic substrate (e.g., 0.5 mmol), the photocatalyst [Ru(phen)₃]Cl₂ (e.g., 0.005 mmol, 1 mol%), and a magnetic stir bar in an oven-dried vial or test tube.

-

Solvent & Reagent Addition: Add the anhydrous solvent (e.g., 2.5 mL to achieve 0.2 M concentration). Add the trifluoromethyl source (e.g., TfCl, 1.0 mmol).

-

Degassing (Optional but Recommended): To ensure anaerobic conditions, subject the mixture to three freeze-pump-thaw cycles or sparge with argon for 15 minutes.

-

Irradiation: Seal the vial tightly with a cap. Place the vial approximately 5-10 cm from the light source and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.

-

Reaction: Irradiate the mixture for 12-24 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material. The reaction mixture is typically orange/red due to the photocatalyst.

-

Workup: Upon completion, remove the light source and transfer the reaction mixture directly to a silica gel column for purification.

-

Purification: Purify the crude product by column chromatography to isolate the trifluoromethylated heterocycle.

Section 4: Analytical Characterization: The Role of ¹⁹F NMR